N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDJVNLXLNWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with a thiolane derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, amines, and substituted benzamides .
Scientific Research Applications
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
Benzamide: A basic structure that forms the backbone of many pharmaceutical compounds.
Thiolane derivatives: Compounds containing a thiolane ring, often used in organic synthesis.
Uniqueness
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is unique due to its combination of a furan ring, a thiolane ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Biological Activity
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a furan ring , a thiolane ring , and a benzamide group , which contribute to its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The furan ring may interact with enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways.
- Cellular Pathway Modulation : The thiolane ring could influence cellular signaling pathways, thereby affecting cellular responses to stimuli.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antibacterial Properties
The compound's potential as an antibacterial agent has been explored in several studies. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of benzamide derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. The results demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations (data not explicitly available but inferred from related compounds) .
Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibitory potential of compounds featuring the furan moiety. The findings suggested that compounds with similar structures could act as reversible covalent inhibitors, showcasing low cytotoxicity in vitro while effectively inhibiting target enzymes involved in disease pathways .
Comparative Biological Activity Table
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide and its analogs?
Answer:
The synthesis typically involves multi-step reactions, including coupling of substituted benzamide precursors with functionalized thiolan or furan derivatives. For example:
- Amide coupling : A benzamide core is functionalized via nucleophilic substitution or reductive amination. describes the use of anhydrous tetrahydrofuran (THF) and n-butyllithium for alkyl chain elongation in benzamide derivatives .
- Purification : Column chromatography (e.g., normal-phase or reverse-phase) is critical for isolating intermediates, as seen in , where RediSep Rf Gold columns were used .
- Cyclization : Ultrasound-assisted synthesis ( ) may enhance reaction efficiency for complex scaffolds .
Advanced: How do reaction conditions (e.g., pH, temperature) influence mechanistic pathways in benzamide derivative synthesis?
Answer:
Mechanistic divergence is observed under varying conditions. For instance:
- Basic vs. acidic conditions : Copper(II)-mediated C-H oxidation of benzamide derivatives can follow organometallic (directed C-H activation) or single-electron-transfer (nondirected) pathways, leading to distinct products (e.g., methoxylation vs. chlorination) .
- Low-temperature reactions : highlights the use of -78°C to stabilize intermediates during lithiation steps .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents (e.g., furan and thiolan moieties). and provide ^1H NMR data for related benzamides .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Used in to resolve crystal structures of benzamide derivatives .
Advanced: What strategies enhance selectivity of benzamide derivatives for specific biological targets (e.g., dopamine receptors or HDACs)?
Answer:
Structure-activity relationship (SAR) studies guide optimization:
- Substituent modulation : In , elongation of the alkyl chain between the benzamide and piperazine groups improved dopamine D3 receptor affinity (K_i < 5 nM) while reducing D4 selectivity .
- Functional group introduction : Trifluoromethyl groups ( ) enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration for CNS targets .
Basic: What in vitro models are used to evaluate the biological activity of this compound?
Answer:
Common assays include:
- Enzyme inhibition : PARP-1 inhibition assays ( ) and HDAC activity tests ( ) are used to quantify IC50 values .
- Receptor binding : Radioligand displacement assays ( ) measure affinity for dopamine receptors .
- Cellular viability : Anticancer activity is assessed via MTT assays in tumor cell lines (e.g., targeting Hec1/Nek2 pathways) .
Advanced: How do structural modifications impact pharmacokinetic properties (e.g., metabolic stability)?
Answer:
- Lipophilicity : Introducing trifluoromethyl groups ( ) increases logP, enhancing membrane permeability .
- Metabolic sites : Electron-deficient aromatic rings (e.g., pyrimidine in ) reduce cytochrome P450-mediated oxidation .
- Prodrug strategies : notes that benzamide derivatives like MS-275 exhibit prolonged brain region-selective HDAC inhibition due to slow metabolism .
Data Contradiction: How can researchers reconcile discrepancies in biological activity across studies (e.g., regional selectivity)?
Answer:
- Tissue-specific effects : shows that HDAC inhibitor MS-275 selectively increases acetylated histone H3 in the frontal cortex but not the striatum, likely due to differential blood-brain barrier permeability .
- Species variability : Receptor affinity (e.g., D3 vs. D4 in ) may vary between human and rodent models, requiring cross-validation .
- Dosage dependency : Potency thresholds (e.g., 15–60 μmol/kg in ) must be standardized to ensure reproducibility .
Advanced: What computational tools are used to predict binding modes of benzamide derivatives?
Answer:
- Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions between benzamide scaffolds and target proteins (e.g., HDACs in ) .
- Quantum mechanical calculations : used DFT to analyze copper-mediated C-H activation pathways .
- MD simulations : Assess stability of ligand-receptor complexes over time, as applied in for dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
